3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid
Overview
Description
3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a cyclobutylmethoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclobutylmethoxy group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the cyclobutylmethoxy moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyrazine ring or the carboxylic acid group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation can yield esters or amides.
Reduction can produce amines or alcohols.
Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the manufacture of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid can be compared to other similar compounds, such as:
3-(Cyclobutylmethoxy)pyrrolidine:
3-(Cyclobutylmethoxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid, resulting in different reactivity and uses.
Uniqueness: The presence of the pyrazine ring and the cyclobutylmethoxy group in this compound gives it unique chemical properties that distinguish it from other compounds
Properties
IUPAC Name |
3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-9(12-5-4-11-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGOOFNEGMXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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